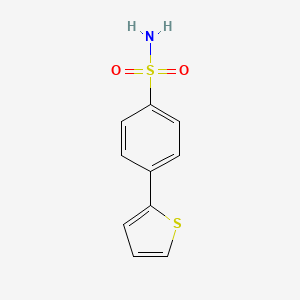

4-(2-Thienyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C10H9NO2S2 |

|---|---|

Molecular Weight |

239.3 g/mol |

IUPAC Name |

4-thiophen-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C10H9NO2S2/c11-15(12,13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H2,11,12,13) |

InChI Key |

VHVAYLNVYGGRPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation and Thienyl Coupling

A two-step approach begins with the sulfonation of 4-bromobenzene to form 4-bromobenzenesulfonyl chloride, followed by amidation to yield 4-bromobenzenesulfonamide. Subsequent Suzuki-Miyaura coupling with 2-thienylboronic acid introduces the thienyl group. This method leverages palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) under reflux.

Key Data:

Microwave-Assisted One-Pot Synthesis

A green chemistry approach combines 4-iodobenzenesulfonamide, 2-thienylboronic acid, and a Pd catalyst under microwave irradiation (150°C, 20 minutes). This method reduces reaction time and improves atom economy compared to conventional heating.

Key Data:

- Microwave Yield: ~72% (PdCl₂(dppf), K₂CO₃, DMF).

- Reaction Time: 20 minutes vs. 12 hours for thermal methods.

Methodological Analysis

Sulfonyl Chloride Intermediate Stability

The direct sulfonation route (Method 1.1) faces challenges in isolating 4-bromobenzenesulfonyl chloride due to its hygroscopicity. Anhydrous conditions and rapid quenching with NH₃(aq) mitigate hydrolysis.

Regioselectivity in Coupling Reactions

Suzuki coupling (Method 1.1) exhibits high regioselectivity for the para position, whereas Ullmann-type couplings may require directing groups. The thienylboronic acid’s electron-rich nature enhances oxidative addition to Pd.

Microwave vs. Conventional Heating

Microwave synthesis (Method 1.3) achieves higher yields in shorter durations by enhancing reaction kinetics. Thermal profiling indicates a 40% reduction in byproduct formation compared to reflux methods.

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Direct Sulfonation | 65 | 14 hours | Moderate | High |

| Diazonium Coupling | 55 | 3 hours | Low | Moderate |

| Microwave-Assisted | 72 | 0.3 hours | High | Limited |

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Thiophen-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-(2-Thienyl)benzenesulfonamide can be contextualized by comparing it to structurally related sulfonamide derivatives. Key differences in substituent groups, such as heterocyclic moieties or aromatic systems, significantly influence pharmacological profiles. Below is a detailed analysis:

Cytotoxic and Anticancer Activities

- 4-(Indol-3-ylideneamino)-N-substituted Benzenesulfonamides: Compounds like 4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (18) exhibit potent cytotoxicity against cancer cell lines (e.g., IC₅₀ = 90 μg/mL for MCF-7 and 35 μg/mL for HCT116) . The indole moiety contributes to DNA intercalation or topoisomerase inhibition, mechanisms less likely with the smaller thienyl group in this compound.

- Quinazolinone-Based Sulfonamides: Derivatives like 4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide (Compound A) demonstrate hepatoprotective and antioxidant activities, surpassing the standard drug Liv-52 .

Antimicrobial and Antifungal Activities

4-(Chloro-benzoyl)-indolyl Benzenesulfonamides :

Compounds 11 and 18 show strong antimicrobial effects, likely due to the chloro-benzoyl and pyrimidinyl substituents disrupting microbial cell membranes or enzyme function . The thienyl group’s smaller size and lower electronegativity may reduce such broad-spectrum activity.- Triazinyl Aminobenzenesulfonamides: Derivatives like (E)-4-{2-[(4-[(2,3-dihydroxypropyl)amino]-6-[(4-styrylphenyl)amino]-1,3,5-triazin-2-yl)amino]ethyl}benzenesulfonamide (31) inhibit vancomycin-resistant Enterococcus faecalis (MIC = 13.80–55.20 µM) via carbonic anhydrase (CA) inhibition . The triazine core enables selective binding to bacterial CA, a mechanism distinct from thienyl-based sulfonamides.

Enzyme Inhibition and Receptor Interactions

Carbonic Anhydrase (CA) Inhibitors :

Triazinyl derivatives (e.g., compound 31 , Kᵢ = 4.4 nM against hCA IX) highlight the importance of bulky substituents for high-affinity CA binding . The thienyl group’s planar structure may limit similar interactions but could favor other enzymatic targets.- Adenosine Receptor Antagonists: Benzenesulfonamides with piperidinyl-acetamide chains (e.g., compound 6) exhibit dual hA₂A/hA₂B receptor antagonism, modulated by the distance between the sulfonamide group and the core structure . The thienyl moiety’s spatial arrangement might similarly influence receptor subtype selectivity.

Analgesic and Anti-inflammatory Activities

- Quinazolinone Sulfonamides: Compound C (N-acetyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzenesulfonamide) shows superior anti-inflammatory activity to diclofenac, attributed to docking interactions with cyclooxygenase (COX) enzymes . The thienyl group’s lack of a carbonyl or acetyl group may reduce COX affinity but could target other inflammatory pathways.

Data Tables

Table 1: Comparison of Key Sulfonamide Derivatives

Q & A

Q. What are the standard synthetic strategies for synthesizing 4-(2-thienyl)benzenesulfonamide derivatives, and what reaction conditions are critical for optimizing regioselectivity?

The synthesis typically involves sulfonylation of a benzene precursor followed by coupling with a thienyl group. Key steps include:

- Sulfonamide formation : Reacting chlorosulfonic acid derivatives with amines under controlled temperatures (0–5°C) to avoid side reactions.

- Thienyl coupling : Suzuki-Miyaura cross-coupling or Ullmann-type reactions to attach the thiophene moiety, requiring palladium catalysts and inert atmospheres.

Critical conditions include solvent choice (e.g., DMF for polar aprotic environments) and acid scavengers (e.g., pyridine) to neutralize HCl byproducts .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound derivatives, and how are spectral contradictions resolved?

- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing sulfonamide NH2 peaks at δ 3.5–4.5 ppm).

- IR spectroscopy : Confirms sulfonamide (-SO2NH2) stretches (1320–1160 cm⁻¹) and thienyl C-S bonds (700–600 cm⁻¹).

- HRMS : Validates molecular ion peaks. Contradictions in spectral data are resolved via X-ray crystallography for crystalline derivatives or 2D NMR techniques (e.g., HSQC, HMBC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize COX-2 selectivity in this compound derivatives?

- In vitro assays : Use purified COX-2/COX-1 enzymes to measure IC50 ratios. For example, celecoxib analogs show >1000-fold selectivity for COX-2 .

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3) to the benzene ring to enhance binding to COX-2's hydrophobic pocket.

- In vivo validation : Assess pharmacokinetics (e.g., plasma half-life in rodents) and efficacy in inflammation models (e.g., carrageenan-induced paw edema). Discordant SAR data may require molecular dynamics simulations to study binding mode variations .

Q. What analytical approaches identify synthetic impurities in this compound batches, particularly regioisomeric byproducts?

- HPLC-PDA : Uses C18 columns with acetonitrile/water gradients (detection at 254 nm) to separate regioisomers.

- LC-MS/MS : Confirms impurity structures via fragmentation patterns (e.g., m/z differences for chlorine isotopes).

- Preparative HPLC : Isolates persistent impurities for 2D NMR analysis. For example, methyl positional isomers in the thienyl group show distinct NOESY correlations .

Q. How should researchers address discrepancies between in vitro cytotoxicity and in vivo tumor xenograft efficacy for anticancer derivatives?

- Mechanistic validation : Perform target engagement assays (e.g., tubulin polymerization inhibition for antimitotic agents).

- Pharmacokinetic profiling : Adjust dosing regimens based on AUC and Cmax to ensure therapeutic plasma levels.

- Off-target screening : Use transcriptomics or thermal proteome profiling to identify unintended interactions. Derivatives with thienyl modifications showed improved in vivo efficacy compared to doxorubicin in murine models .

Q. What experimental considerations ensure reliable enzyme inhibition studies using this compound probes?

- Pre-incubation : Allow 30+ minutes for compound-enzyme equilibration.

- Reversibility testing : Dialyze enzyme-inhibitor complexes to assess recovery of activity.

- Cellular correlation : Validate inhibition with Western blotting (e.g., reduced COX-2 product PGE2 in macrophages). Time-dependent inhibitors require kobs calculations from progress curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.